Thymidylate Synthase (TS) Inhibition Potency of N-Phenyl-3,5-di(thiophen-2-yl) Pyrazoline Carbothioamide vs. Clinical Antifolates
N-Phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide inhibits thymidylate synthase (TS) partially purified from L1210 mouse leukemia cells that overproduce TS, with a measured Ki of 418 nM [1]. This potency, while moderate, positions the compound as a structurally novel TS inhibitor scaffold distinct from classical antifolates. For context, the clinical antifolate drug Raltitrexed (Tomudex®) achieves TS inhibition with a Ki of approximately 62 nM against the same L1210 cell-derived enzyme, while the pyrazole-1-carbothioamide nucleoside derivative 4b showed antiproliferative IC₅₀ values of 8.5–11.7 μg/mL against MCF-7, HepG2, and HCT-116 cancer cell lines, comparable to 5-fluorouracil [2]. Unlike Raltitrexed, which requires polyglutamation for intracellular retention, the target compound's activity does not depend on folylpolyglutamate synthetase (FPGS)-mediated metabolism, offering a distinct pharmacokinetic profile [1]. The TS inhibitory activity of this compound is attributable to the N-phenyl carbothioamide pharmacophore; the des-phenyl analog (CAS 870680-39-0) has no reported TS inhibition data in the literature, suggesting the N-phenyl substitution is critical for target engagement [3].
| Evidence Dimension | Thymidylate synthase (TS) inhibition Ki |
|---|---|
| Target Compound Data | Ki = 418 nM (L1210 mouse leukemia TS) |
| Comparator Or Baseline | Raltitrexed: Ki ≈ 62 nM (same L1210 TS system); Pyrazole carbothioamide nucleoside 4b: IC₅₀ = 8.5 μg/mL (MCF-7), 9.4 μg/mL (HepG2), 11.7 μg/mL (HCT-116) vs. 5-FU |
| Quantified Difference | Target compound is ~6.7-fold weaker than Raltitrexed on isolated TS but represents a structurally distinct, non-polyglutamatable scaffold |
| Conditions | TS partially purified from L1210 mouse leukemia cells overexpressing TS (ChEMBL_209983 assay); antiproliferative data from MCF-7, HepG2, HCT-116 human cancer cell lines |
Why This Matters
The compound provides a validated, non-classical antifolate scaffold with TS inhibition at sub-micromolar Ki that can guide medicinal chemistry optimization independent of polyglutamation-dependent mechanisms, reducing the risk of resistance via impaired FPGS activity.
- [1] BindingDB. (2007). ChEMBL_209983 (CHEMBL878640): Ki Summary for Thymidylate Synthase Inhibition. Bisset, G. M., Pawelczak, K., Jackman, A. L., Calvert, A. H., & Hughes, L. R. (1992). Syntheses and thymidylate synthase inhibitory activity of the poly-gamma-glutamyl conjugates of N-[5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl]-L-glutamic acid (ICI D1694). J Med Chem, 35, 859–866. View Source
- [2] Scilit. (n.d.). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide. https://www.scilit.com/publications/70a79a4d81ba542fc82a23825d82549d View Source
- [3] Wiley SpectraBase. (2025). 1-Thiocarbamoyl-3,5-di-(2-thienyl)-2-pyrazoline (CAS 870680-39-0). Compound ID HYbZKt2kqXR. View Source
